molecular formula C10H11N3O2 B13623423 Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate CAS No. 1519519-96-0

Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate

Cat. No.: B13623423
CAS No.: 1519519-96-0
M. Wt: 205.21 g/mol
InChI Key: PYEGXGOKLSXGON-UHFFFAOYSA-N
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Description

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The imidazole ring is known for its presence in various biologically active molecules, making this compound a valuable subject for research and development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit nitric oxide synthase sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

1519519-96-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

PYEGXGOKLSXGON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=NC=C2

Origin of Product

United States

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